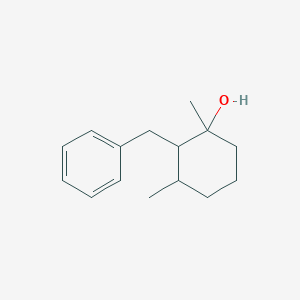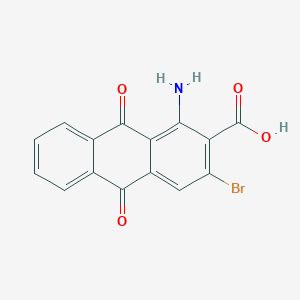
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a chemical compound belonging to the class of biogenic anthraquinones. It has a molecular formula of C₁₅H₈BrNO₄ and a molecular weight of approximately 344.96 g/mol . This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a carboxylic acid group attached to an anthraquinone core.
Preparation Methods
The synthesis of 1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves nucleophilic substitution reactions. One common method includes the reaction of bromaminic acid with various amines under specific conditions. For instance, bromaminic acid can be dissolved in hot water, followed by the addition of the corresponding amine and sodium hydrogen carbonate. The reaction mixture is then treated with copper (II) sulfate and iron (II) sulfate to facilitate the substitution of the bromine atom .
Chemical Reactions Analysis
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, introducing alkyl groups into biological molecules, which can disrupt their normal function. This property is particularly useful in anticancer therapies, where the compound can target and kill cancer cells by interfering with their DNA replication and repair mechanisms .
Comparison with Similar Compounds
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can be compared with other anthraquinone derivatives such as:
1-Amino-4-bromoanthraquinone-2-sulfonic acid: This compound also contains a bromine atom and an amino group but has a sulfonic acid group instead of a carboxylic acid group.
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Similar to the title compound but lacks the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
6336-80-7 |
|---|---|
Molecular Formula |
C15H8BrNO4 |
Molecular Weight |
346.13 g/mol |
IUPAC Name |
1-amino-3-bromo-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H8BrNO4/c16-9-5-8-10(12(17)11(9)15(20)21)14(19)7-4-2-1-3-6(7)13(8)18/h1-5H,17H2,(H,20,21) |
InChI Key |
VCZZKUGKLVKJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)N)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
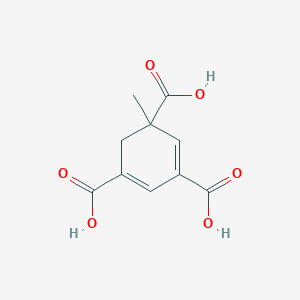
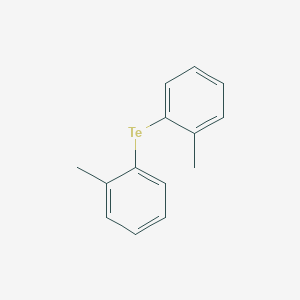
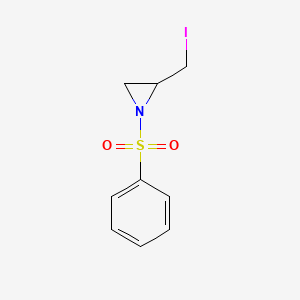
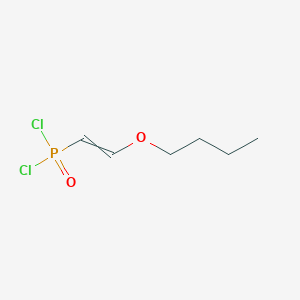

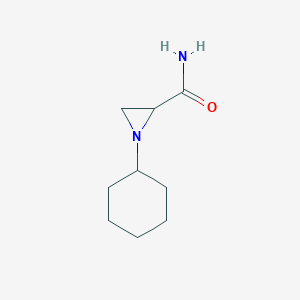
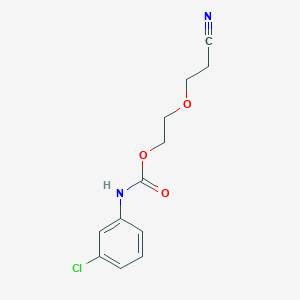

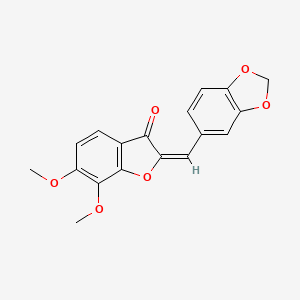
![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)


